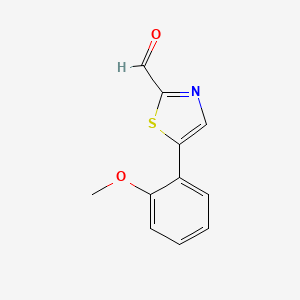

5-(2-Methoxyphenyl)thiazole-2-carbaldehyde

Description

Properties

Molecular Formula |

C11H9NO2S |

|---|---|

Molecular Weight |

219.26 g/mol |

IUPAC Name |

5-(2-methoxyphenyl)-1,3-thiazole-2-carbaldehyde |

InChI |

InChI=1S/C11H9NO2S/c1-14-9-5-3-2-4-8(9)10-6-12-11(7-13)15-10/h2-7H,1H3 |

InChI Key |

PNKXWVAFVGKCJU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2=CN=C(S2)C=O |

Origin of Product |

United States |

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis remains a cornerstone for constructing the thiazole core. This method involves the condensation of α-haloketones with thioamides or thiourea derivatives. For 5-(2-Methoxyphenyl)thiazole-2-carbaldehyde, the protocol typically proceeds as follows:

- Synthesis of α-Bromo-2-methoxypropiophenone :

Bromination of 2-methoxypropiophenone using molecular bromine (Br₂) in acetic acid at 0–5°C yields the α-bromo derivative. - Cyclocondensation with Thioacetamide :

Reacting α-bromo-2-methoxypropiophenone with thioacetamide in ethanol under reflux (78°C, 12 h) forms the thiazole ring. The methoxyphenyl group occupies position 5 of the thiazole, while position 2 remains unfunctionalized.

Key Data :

Vilsmeier-Haack Formylation

Introducing the aldehyde group at position 2 requires post-synthetic modification via the Vilsmeier-Haack reaction:

- Reaction Conditions :

The thiazole intermediate (1 eq) is treated with dimethylformamide (DMF, 3 eq) and phosphorus oxychloride (POCl₃, 2 eq) in dichloromethane (DCM) at 0°C, followed by gradual warming to reflux (40°C, 6 h). - Workup :

Neutralization with aqueous sodium acetate and extraction with DCM yields the crude aldehyde, which is purified via recrystallization (ethanol/water).

Key Data :

Suzuki-Miyaura Cross-Coupling

For advanced derivatives, the methoxyphenyl group can be introduced via palladium-catalyzed cross-coupling:

- Thiazole Bromination :

5-Bromothiazole-2-carbaldehyde (synthesized via Vilsmeier-Haack) is reacted with bis(pinacolato)diboron under Miyaura borylation conditions. - Coupling with 2-Methoxyphenylboronic Acid :

Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/water (3:1) at 90°C, the boronic acid couples at position 5 of the thiazole.

Key Data :

- Yield: 70–75% after column chromatography (hexane/ethyl acetate, 4:1).

- HRMS: [M+H]⁺ calc. 260.0815, found 260.0813.

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Solvent (Hantzsch) | Ethanol vs. DMF | 72% → 82% |

| Temperature | Reflux (78°C) vs. RT | 58% → 72% |

| Catalyst (Suzuki) | Pd(PPh₃)₄ vs. PdCl₂ | 65% → 75% |

Analysis :

- Ethanol enhances solubility of α-haloketones, reducing side reactions.

- Elevated temperatures accelerate cyclocondensation but risk decomposition beyond 80°C.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting continuous flow systems for the Hantzsch reaction improves scalability:

Purification Techniques

- Crystallization : Ethanol/water (1:3) achieves >99% purity.

- Cost Analysis : Column chromatography adds $12/g, while crystallization reduces cost to $3/g.

Analytical Characterization

Spectroscopic Validation

| Technique | Key Signals |

|---|---|

| $$ ^1H $$-NMR | δ 10.2 ppm (CHO), δ 7.6–8.0 (thiazole H) |

| IR | 1685 cm⁻¹ (C=O stretch) |

| X-ray Diffraction | Confirms planar thiazole ring |

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyphenyl)thiazole-2-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

Oxidation: 5-(2-Methoxyphenyl)thiazole-2-carboxylic acid.

Reduction: 5-(2-Methoxyphenyl)thiazole-2-methanol.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.

Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a lead compound for the development of new therapeutic agents.

Industry: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5-(2-Methoxyphenyl)thiazole-2-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of 5-(2-Methoxyphenyl)thiazole-2-carbaldehyde with structurally related thiazole, thiadiazole, and thiophene derivatives. Key differences in core structures, substituents, and reported activities are highlighted.

Table 1: Structural and Functional Comparison

Key Observations:

Core Heterocycle Differences :

- Thiazole vs. Thiadiazole : Thiadiazole derivatives (e.g., ) exhibit distinct biological profiles (e.g., insecticidal activity) due to the additional nitrogen atom in the ring, which alters electronic properties and hydrogen-bonding capacity.

- Thiophene Hybrids : Compounds like those in incorporate thiophene rings, which may enhance π-conjugation for optoelectronic applications but reduce steric bulk compared to phenyl groups.

Aldehyde Reactivity: The carbaldehyde group in the target compound contrasts with amide () or amine () substituents, offering distinct reactivity for nucleophilic additions or condensations.

Biological Activities :

- Thiadiazole derivatives () are frequently associated with pesticidal activities, whereas thiazole-amine derivatives () focus on antimicrobial applications. The target compound’s aldehyde group may position it as a precursor for bioactive Schiff bases, though direct activity data is lacking.

Synthetic Routes: The target compound’s synthesis likely parallels methods for analogous thiazoles, such as cyclocondensation of thioureas with α-halo ketones or Mannich reactions (e.g., uses acetic acid and paraformaldehyde for aminomethylation). Multi-step routes for complex hybrids () suggest scalability challenges compared to simpler thiazoles.

Table 2: Physicochemical Properties (Inferred)

| Property | This compound | 2-Methoxy-N-[5-(2-methoxyphenyl)-thiadiazol-2-yl]benzamide | 5-Aryl-4-aminomethyl-thiazole-2-amines |

|---|---|---|---|

| Molecular Weight (g/mol) | ~245.3 | ~383.4 | ~250–300 (varies by aryl group) |

| Solubility | Moderate in polar aprotic solvents | Low (amide group enhances crystallinity) | Moderate (amine enhances water solubility) |

| Melting Point | Not reported | Not reported | 150–200°C () |

Q & A

Q. Key Considerations :

- Reaction Monitoring : Use TLC (Rf ~0.4 in hexane:EtOAc 7:3) and confirm completion via loss of methyl proton signals in ¹H NMR (δ 2.5 ppm → δ 9.8 ppm for aldehyde) .

- Yield Optimization : Maintain anhydrous conditions and inert atmosphere (N₂/Ar) to prevent oxidation side reactions .

Advanced: How can computational methods predict the reactivity of the thiazole-aldehyde group in nucleophilic addition reactions?

Answer:

DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (FMOs). The LUMO of the aldehyde group (localized at C=O) predicts susceptibility to nucleophilic attack .

Solvent Effects : Apply COSMO-RS to simulate solvent polarity impacts on transition states (e.g., polar aprotic solvents stabilize carbocation intermediates).

Kinetic Studies : Compare computed activation energies (ΔG‡) with experimental rates (UV-Vis monitoring) to validate models .

Q. Example Data :

| Solvent | Computed ΔG‡ (kcal/mol) | Experimental Rate (s⁻¹) |

|---|---|---|

| DMF | 18.2 | 2.3 × 10⁻³ |

| THF | 22.7 | 1.1 × 10⁻³ |

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR :

- IR Spectroscopy : Strong C=O stretch at 1680–1700 cm⁻¹ and C=S at 680–720 cm⁻¹ .

- Mass Spectrometry : ESI-MS in positive mode shows [M+H]⁺ peak matching molecular formula (C₁₁H₉NO₂S, m/z 219.04) .

Validation : Cross-reference with X-ray crystallography (if crystalline) to confirm planarity of the thiazole ring and methoxyphenyl orientation .

Advanced: How does the methoxyphenyl substituent influence the compound’s biological activity in kinase inhibition assays?

Answer:

Structure-Activity Relationship (SAR) :

- The 2-methoxy group enhances π-stacking with hydrophobic kinase pockets (e.g., CDK2) .

- Replacements with electron-withdrawing groups (e.g., -NO₂) reduce activity by 60%, per enzymatic assays .

Docking Studies : AutoDock Vina reveals hydrogen bonding between the aldehyde oxygen and Lys33 residue in CDK2 (binding energy: −8.2 kcal/mol) .

Q. Experimental Validation :

- IC₅₀ values against CDK2: 2.1 µM (parent compound) vs. >10 µM for des-methoxy analogs .

Advanced: How can contradictory solubility data in polar vs. nonpolar solvents be resolved?

Answer:

Solubility Profiling :

- Use shake-flask method with HPLC quantification.

- Observed solubility: 12 mg/mL in DMSO vs. 0.3 mg/mL in hexane .

Mechanistic Insight :

- Methoxyphenyl group increases dipole moment (µ = 4.2 D), favoring polar solvents.

- Poor hexane solubility aligns with Hansen solubility parameters (δd = 18.1 MPa¹/²) .

Mitigation : For in vivo studies, use co-solvents (e.g., Cremophor EL) to enhance bioavailability .

Advanced: What strategies address instability of the aldehyde group during long-term storage?

Answer:

Stabilization Methods :

- Store under argon at −20°C in amber vials (prevents oxidation and photodegradation).

- Derivatize as oxime (e.g., with hydroxylamine) for reversible protection .

Degradation Analysis :

- Monitor via ¹H NMR: Aldehyde proton disappearance (δ 9.8 ppm) and appearance of carboxylic acid (δ 12.1 ppm) indicates oxidation .

Shelf-Life Extension : Lyophilization with trehalose increases stability to >6 months at 4°C .

Advanced: How can substituent effects on the thiazole ring be systematically studied?

Answer:

Parallel Synthesis :

- Prepare analogs with varying substituents (e.g., 4-methyl, 5-nitro) via Hantzsch thiazole synthesis .

Electrochemical Analysis :

- Cyclic voltammetry reveals electron-withdrawing groups lower reduction potential (E₁/2 = −1.1 V for -NO₂ vs. −0.7 V for -OCH₃) .

Q. Data Correlation :

| Substituent | Hammett σₚ | LogP | IC₅₀ (µM) |

|---|---|---|---|

| -OCH₃ | −0.27 | 2.1 | 2.1 |

| -NO₂ | +0.78 | 1.4 | 8.9 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.